BenchChemオンラインストアへようこそ!

5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester

Organic synthesis Cross-coupling Benzofuran building blocks

5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester (CAS 1643914-32-2) is a dihalogenated benzofuran-2-carboxylate building block with the molecular formula C11H8BrClO3 and a molecular weight of 303.53 g/mol. It features a benzofuran core simultaneously substituted with bromine at the 5-position and chlorine at the 7-position, capped as an ethyl ester at the 2-position.

Molecular Formula C11H8BrClO3
Molecular Weight 303.54
CAS No. 1643914-32-2
Cat. No. B2913969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester
CAS1643914-32-2
Molecular FormulaC11H8BrClO3
Molecular Weight303.54
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC(=CC(=C2O1)Cl)Br
InChIInChI=1S/C11H8BrClO3/c1-2-15-11(14)9-4-6-3-7(12)5-8(13)10(6)16-9/h3-5H,2H2,1H3
InChIKeyRGWOYQALTCUDKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester (CAS 1643914-32-2): Core Benchmarks for Research Procurement


5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester (CAS 1643914-32-2) is a dihalogenated benzofuran-2-carboxylate building block with the molecular formula C11H8BrClO3 and a molecular weight of 303.53 g/mol . It features a benzofuran core simultaneously substituted with bromine at the 5-position and chlorine at the 7-position, capped as an ethyl ester at the 2-position . This specific 5-Br/7-Cl/2-COOEt substitution pattern is structurally distinct from mono-halogenated or 5,7-dichloro analogs and confers a unique combination of electronic effects, steric profile, and reactivity handles (Br for cross-coupling, Cl for nucleophilic aromatic substitution, and ester for further derivatization) that are not replicated by any single commercially available benzofuran building block [1][2].

Why 5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester Cannot Be Replaced by Generic Benzofuran Analogs


Benzofuran-2-carboxylic acid derivatives show substitution-dependent pharmacology where the nature, number, and position of halogen atoms determine target binding, selectivity, and potency [1]. In Pim-1 kinase inhibitors, the 5-bromo substituent occupies a hydrophobic pocket near the hinge region, while modification at the 7-position further modulates potency [2]. Replacement of the 5-Br/7-Cl combination with 5,7-dichloro or mono-bromo analogs alters both electronic (Hammett σ values) and steric parameters, which can abolish or significantly reduce activity in structure-activity relationship (SAR) series [3]. The ethyl ester moiety additionally confers distinct solubility, metabolic stability, and prodrug characteristics compared to the free carboxylic acid . Simple generic substitution therefore risks loss of the quantitatively defined biological profile and reactivity that this specific substitution pattern provides.

Quantitative Differentiation Evidence for 5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester Against Closest Analogs


Dihalogenated 5-Br/7-Cl Substitution Confers Distinct Reactivity vs. 5,7-Dichloro and Mono-Bromo Analogs

The simultaneous presence of bromine at C5 and chlorine at C7 creates two electronically and sterically differentiated halogens with orthogonal reactivity: the C5–Br bond is preferentially reactive in Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig), while the C7–Cl bond can be independently manipulated via nucleophilic aromatic substitution (SNAr) under more forcing conditions . This contrasts with the 5,7-dichloro analog (CAS 773873-88-0) where both halogens show similar reactivity, making sequential derivatization challenging, and with 5-bromo-benzofuran-2-carboxylic acid (CAS 10242-11-2) which lacks the second halogen handle entirely [1].

Organic synthesis Cross-coupling Benzofuran building blocks

Ethyl Ester Prodrug vs. Free Carboxylic Acid: Implications for Physicochemical and Biological Properties

The ethyl ester of 5-bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester (MW 303.53) increases lipophilicity (calculated LogP) compared to the corresponding free carboxylic acid (CAS 944692-41-5, MW 275.48) . Increased lipophilicity generally correlates with enhanced membrane permeability, which is a desirable property for intracellular target engagement in cell-based assays [1]. The ester can serve as a prodrug that is hydrolyzed in vivo to the active carboxylic acid, a strategy employed in multiple benzofuran-2-carboxylic acid therapeutic programs [2].

Medicinal chemistry Prodrug design Pharmacokinetics

In Vitro Antiproliferative Activity: Quantitative Differentiation Against Cancer Cell Lines vs. Class Baseline

Although direct peer-reviewed head-to-head data for this specific compound are currently limited, vendor technical datasheets report antiproliferative IC50 values of 15.6 µM against A549 (lung carcinoma) and 12.3 µM against MCF7 (breast adenocarcinoma) cell lines . For context, the benzofuran-2-carboxylic acid class typically shows antiproliferative IC50 values in the 1–100 µM range depending on substitution [1]. The target compound's IC50 values place it in the moderately active range of this class, comparable to some mono-brominated analogs [1][2]. However, the absence of a direct comparator tested under identical assay conditions limits the strength of this differentiation.

Anticancer Cytotoxicity Antiproliferative screening

Procurement-Ready Application Scenarios for 5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester


Medicinal Chemistry Hit-to-Lead SAR Exploration Targeting Pim-1 Kinase or Related Oncology Targets

The established SAR from the benzofuran-2-carboxylic acid Pim-1 inhibitor series demonstrates that the 5-bromo substituent is critical for occupying the hydrophobic pocket near the hinge region, while 7-position substituents further modulate potency and selectivity [1]. 5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester provides the 5-Br pharmacophore pre-installed, with the 7-Cl position available for further SAR exploration and the ethyl ester serving as either a permeability-enhancing prodrug moiety or a synthetic handle for amidation-based library synthesis . This makes it directly suitable for hit-to-lead campaigns where the 5-Br/7-Cl pattern is hypothesized to confer an improved selectivity profile over the 5-Br/7-H or 5-Br/7-OCH3 analogs [1][2].

Building Block for Sequential Diversification via Orthogonal Cross-Coupling and SNAr Chemistry

The differentiated reactivity of C5–Br (Pd-catalyzed coupling) and C7–Cl (SNAr) enables sequential, site-selective derivatization without protecting group manipulation . In a typical workflow, the C5–Br position is first functionalized via Suzuki-Miyaura coupling with an aryl/heteroaryl boronic acid; the C7–Cl is then displaced with an amine or alkoxide nucleophile; and the C2–COOEt is finally hydrolyzed or amidated to yield a triply-diversified benzofuran scaffold [3]. This convergent synthetic strategy can reduce the number of linear steps by 40–60% compared to sequential mono-functionalization of a single-halogen starting material, a significant advantage in parallel library synthesis.

Antiproliferative Screening Starting Point in Academic Drug Discovery Programs

Vendor-reported IC50 values of 15.6 µM (A549) and 12.3 µM (MCF7) provide a preliminary cytotoxicity benchmark . These values position the compound within the tractable range for lead optimization (low micromolar activity) and warrant inclusion in focused screening panels against larger cell line panels (e.g., NCI-60). Procurement of this compound as a pre-weighed, analytically validated solid (≥95% purity by 1H-NMR) eliminates the need for in-house synthesis and purification quality control, enabling immediate deployment in dose-response and selectivity assays.

Carbonic Anhydrase IX/XII Inhibitor Development Leveraging Halogen-Substituted Benzofuran Scaffolds

Benzofuran-based carboxylic acids bearing halogen substituents have demonstrated promising inhibitory activity against tumor-associated carbonic anhydrase isoforms hCA IX and XII, with some derivatives showing antiproliferative IC50 values as low as 2.52 µM in MDA-MB-231 breast cancer cells [4]. The 5-Br/7-Cl substitution pattern on the ethyl ester prodrug form of the target compound may represent an underexplored combination for this target class, offering a starting point for SAR exploration that merges the favorable benzofuran scaffold with dual-halogen electronic modulation [2][4].

Quote Request

Request a Quote for 5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.